1-(1-Chloroethyl)naphthalene
Description
Contextualization within Halogenated Naphthalene (B1677914) Derivatives Research
Halogenated naphthalenes are a class of aromatic compounds that have garnered considerable interest due to the diverse reactivity imparted by the halogen substituent. The position and nature of the halogen atom on the naphthalene ring, as well as on any alkyl side chains, profoundly influence the compound's chemical behavior. Research in this area often focuses on leveraging the halogen as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov
The introduction of a chloroethyl group at the 1-position of the naphthalene ring, as in 1-(1-chloroethyl)naphthalene, creates a secondary benzylic chloride. This structure is more reactive towards nucleophilic substitution than a primary chloride like 1-(chloromethyl)naphthalene (B51744) due to the increased stability of the secondary carbocation intermediate. This enhanced reactivity makes it a valuable precursor for a variety of functionalized naphthalene derivatives.
Historical Overview of Relevant Naphthalene Functionalization Studies
The functionalization of naphthalene has been a cornerstone of aromatic chemistry since the late 19th century. Early investigations were dominated by electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. A pivotal development was the advent of the Friedel-Crafts reaction in 1877, which provided a method for the alkylation and acylation of aromatic rings. nih.govwikipedia.org The application of this reaction to naphthalene was explored to introduce alkyl and acyl groups, thereby expanding the synthetic toolbox for naphthalene chemistry. nih.gov
The acylation of naphthalene, in particular, has been a subject of detailed study. The Friedel-Crafts acetylation of naphthalene, for instance, can yield both 1-acetylnaphthalene and 2-acetylnaphthalene, with the isomer ratio being highly dependent on the reaction conditions. rsc.org This reaction serves as a crucial entry point for the synthesis of compounds like this compound. The historical development of these fundamental reactions laid the groundwork for the more sophisticated and selective C–H functionalization methods that are a major focus of contemporary research. rsc.orgacs.orgnih.gov These modern techniques offer more direct and efficient routes to a wide array of substituted naphthalenes. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
62094-18-2 |
|---|---|
Molecular Formula |
C12H11Cl |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-(1-chloroethyl)naphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3 |
InChI Key |
LVZBNQAITQCBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Advanced Reaction Pathways and Mechanistic Investigations of 1 1 Chloroethyl Naphthalene and Analogs
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The chloroethyl group attached to the naphthalene (B1677914) ring is a reactive site for nucleophilic substitution reactions. Due to the adjacent aromatic ring, the benzylic halide nature of 1-(1-chloroethyl)naphthalene enhances its reactivity in both S(_N)1 and S(_N)2 reactions. jst.go.jp This heightened reactivity allows for the displacement of the chloride ion by a variety of nucleophiles.
For instance, derivatives of 1-(chloromethyl)naphthalene (B51744) readily undergo nucleophilic substitution with amines and alcohols, typically under basic conditions. nih.govsigmaaldrich.com These reactions are fundamental in synthesizing a range of naphthalene derivatives. The reaction of 1-(chloromethyl)naphthalene with various anilines in the presence of potassium carbonate is a documented method for producing N-(naphthalen-1-ylmethyl)aniline derivatives. derpharmachemica.com
The reaction of 1-(chloromethyl)naphthalene with diethyl malonate in the presence of a palladium catalyst can lead to a standard nucleophilic substitution product, yielding diethyl (1-naphthylmethyl)malonate in high yield. chemicalbook.com This highlights the utility of the chloroethyl moiety as a handle for carbon-carbon bond formation.
Furthermore, reactions of benzylic halides, such as this compound, with lithium naphthalene in THF have been shown to produce dimerized products. researchgate.net The mechanism of these dimerization reactions can vary, with benzylic chlorides often proceeding through a carbanion intermediate via an electron-transfer mechanism. researchgate.netacs.org
The solvolysis of related compounds has been studied to understand the mechanistic pathways. For example, kinetic studies on the solvolysis of (1S)-(+)-menthyl chloroformate in various solvents, analyzed using the extended Grunwald-Winstein equation, suggest an associative S(_N)2 mechanism. researchgate.net Such studies provide insights into the transition states and the influence of the solvent on the reaction mechanism.
Regioselectivity in Dearomatization Reactions of Chloro-Substituted Naphthalenes
Dearomatization reactions of naphthalene derivatives are a powerful strategy for synthesizing three-dimensional molecules from planar aromatic precursors. nih.govmagtech.com.cn Controlling the regioselectivity of these reactions is a key challenge and an active area of research.
Palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives can yield either ortho- or para-substituted carbocycles. acs.org The outcome of these reactions is often dependent on the nature of the nucleophile and the ligands on the palladium catalyst. For example, the reaction of 1-[chloro(phenyl)methyl]naphthalene derivatives with diethyl malonate in the presence of a palladium catalyst can produce dearomatized products in good to excellent yields. chemicalbook.com The use of sterically hindered nucleophiles tends to favor the formation of para-substituted products. acs.org
Ligand-Controlled Regioselective Functionalization
The ligands coordinated to a metal catalyst can exert significant control over the regioselectivity of a reaction. In the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles, the choice of phosphine (B1218219) ligand dictates whether ortho- or para-acylated products are formed. chemicalbook.comresearchgate.net A sterically bulky ligand like tBuPPh(_2) leads to the para-acylated product, while a less bulky ligand such as Me(_2)PPh results in the ortho-acylated product. researchgate.net This control is attributed to the different ways the benzylpalladium intermediate can react, influenced by the steric and electronic properties of the ligand. chemicalbook.com
Similarly, in the copper-catalyzed 1,2-carbonyl addition using vinyl heteroarene pronucleophiles, the regioselectivity between exocyclic and dearomatized products is controlled by the ancillary ligand. nih.gov This ligand control stems from a combination of steric effects and non-covalent interactions, such as C-H/π interactions, between the ligand and the substrate in the transition state. nih.gov
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms and origins of regioselectivity in these complex reactions. nih.gov For the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with phenylacetonitrile, DFT studies have revealed the mechanistic details of the ligand-controlled regioselectivity. researchgate.net
The calculations showed that with a bulky tBuPPh(_2) ligand, the transition state leading to the para-substituted dearomatized product is more stable due to steric repulsion between the ligand and the phenylethenimine ligand. researchgate.net Conversely, with the smaller Me(_2)PPh ligand, the transition state for the formation of the ortho-substituted product is favored because of stabilizing π-π stacking interactions between the phenylethenimine ligand and the (naphthyl)methyl ligand. researchgate.net
DFT studies have also been applied to the palladium-catalyzed dearomatization of naphthalene allyl chloride with allyltributylstannane. nih.gov These calculations indicated that different palladium complexes are responsible for the formation of ortho- and para-dearomatized products, and the relative energy barriers of the reductive elimination steps from different intermediates determine the final product distribution. nih.gov
Phosphorylation Reactions with Elemental Phosphorus
The reaction of 1-(chloromethyl)naphthalene with elemental phosphorus provides a direct route to various organophosphorus compounds. researchgate.net In a superbasic system consisting of KOH water solution, an organic solvent like dioxane or benzene (B151609), and a phase-transfer catalyst, 1-(chloromethyl)naphthalene reacts with white or red phosphorus. researchgate.net The products of this reaction include bis(1-naphthylmethyl)- and tris(1-naphthylmethyl)phosphine oxides, as well as (1-naphthylmethyl)phosphonous and bis(1-naphthylmethyl)phosphinic acids. researchgate.net
The yield and the ratio of the different phosphorus-containing products are dependent on the reaction conditions and the form of elemental phosphorus used. researchgate.net Interestingly, an "activated red phosphorus," prepared by irradiating a benzene solution of white phosphorus, shows reactivity comparable to white phosphorus and significantly higher than standard technical red phosphorus. researchgate.net
Below is a table summarizing the results of the phosphorylation of 1-(chloromethyl)naphthalene with different forms of elemental phosphorus under varying conditions. researchgate.net
Table 1: Phosphorylation of 1-(chloromethyl)naphthalene with Elemental Phosphorus
| Phosphorus Type | Temperature (°C) | Solvent | Product I Yield (%) | Product II Yield (%) | Product III Yield (%) | Product IV Yield (%) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| White (P(_4)) | 90-95 | Dioxane | 50 | 4 | 27 | 2 | 100 |
| Red (P(_n)) | 90-95 | Dioxane | 3 | 1 | 3 | 1 | 25 |
| White (P(_4)) | 78-80 | Benzene | 45 | 29 | 10 | 15 | 100 |
| Red (P(_n)) | 78-80 | Benzene | 1 | - | 1 | - | 5 |
| White (P(_4)) | 22-24 | Dioxane | 10 | 2 | 29 | d | 98 |
| Red (P(_n)) | 22-24 | Dioxane | - | - | - | - | 0 |
| Activated Red (1*P(_n)) | 22-24 | Dioxane | 13 | 8 | 23 | 2 | 75 |
| Activated Red (2*P(_n)) | 22-24 | Dioxane | 13 | 1 | 18 | 2 | 46 |
Product Key: (I) Tris(1-naphthylmethyl)phosphine oxide, (II) Bis(1-naphthylmethyl)phosphine oxide, (III) (1-Naphthylmethyl)phosphonous acid, (IV) Bis(1-naphthylmethyl)phosphinic acid. The letter 'd' indicates the product was detected but not quantified.
Investigation of Radical Reaction Initiation Mechanisms (e.g., Atom Transfer Radical Polymerization)
1-(Chloromethyl)naphthalene can act as an effective initiator in Atom Transfer Radical Polymerization (ATRP). chemicalbook.com ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. sigmaaldrich.com The process involves the reversible activation of a dormant species (the initiator) by a transition metal complex to generate a radical that can then propagate by adding to a monomer. sigmaaldrich.com
The use of 1-(chloromethyl)naphthalene as an initiator for the bulk polymerization of styrene (B11656) at 125 °C, in the presence of a CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system, has been demonstrated to be a well-controlled process. chemicalbook.com The molecular weights of the resulting polystyrene increased linearly with monomer conversion, and the polydispersity indices remained low (in the range of 1.17-1.30), which is characteristic of a controlled polymerization. chemicalbook.com This indicates that 1-(chloromethyl)naphthalene has a high initiation efficiency in the ATRP of styrene. chemicalbook.com
Kinetics and Dissociation Mechanisms Following Photoexcitation
The photochemistry of 1-(chloromethyl)naphthalene has been investigated to understand its kinetics and dissociation mechanisms upon photoexcitation. sigmaaldrich.comchemicalbook.comscientificlabs.iedv-expert.orgchemdad.com Studies following 266 nm photoexcitation have provided insights into the processes that occur after the molecule absorbs light energy. sigmaaldrich.comchemicalbook.comscientificlabs.iedv-expert.orgchemdad.com Such research is crucial for understanding the fundamental photophysical and photochemical properties of these compounds, which can have implications for their use in photochemically initiated reactions or their environmental fate.
Applications of 1 1 Chloroethyl Naphthalene in Complex Organic Synthesis
Precursor in the Synthesis of Substituted Imidazoles
Research and chemical supplier data confirm that 1-(1-Chloroethyl)naphthalene is utilized as a precursor in the synthesis of substituted imidazoles. impurity.com0qy.comcymitquimica.com The chloroethyl group provides a reactive site for nucleophilic substitution reactions with imidazole (B134444) or its derivatives. This reaction allows for the direct attachment of the 1-naphthylethyl group to the imidazole ring, forming a new class of substituted imidazoles with potential applications in medicinal chemistry and materials science.
Building Block for Imidazole Analogs of Naphthalene (B1677914)
Expanding on its role as a precursor, this compound serves as a fundamental building block for creating imidazole analogs of naphthalene. impurity.com0qy.comcymitquimica.com These analogs are compounds where a naphthalene ring system is linked to an imidazole ring. The synthesis leverages the reactivity of the chlorine atom, which can be displaced by a nitrogen atom in the imidazole ring to form a carbon-nitrogen bond. This linkage creates a distinct molecular scaffold. A notable example is the synthesis of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a compound that has been studied for its pharmacological properties.
Role as an Intermediate in the Production of Diverse Organic Compounds
The primary documented role of this compound as an intermediate is in the production of the aforementioned substituted imidazoles and their analogs. impurity.com0qy.comcymitquimica.com These resulting compounds are themselves valuable in further chemical research and development. The compound's utility lies in its ability to introduce the bulky and aromatic naphthyl group into a target molecule, which can significantly influence the properties of the final product. Its application as an intermediate is specialized, focusing on synthetic pathways where this specific structural motif is required.
Synthetic Utility in the Development of Naphthalene-Derived Fine Chemicals
The synthesis of imidazole analogs from this compound is a clear example of its utility in developing naphthalene-derived fine chemicals. impurity.com0qy.comcymitquimica.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals or specialty polymers. The imidazole analogs of naphthalene produced from this starting material are considered fine chemicals due to their specific structure and targeted applications, particularly in pharmaceutical research.
Application in Synthetic Routes for Dyes and Pigments
Based on available search results, there is no specific information documenting the application of this compound in the synthetic routes for dyes and pigments. While the related compound, 1-(chloromethyl)naphthalene (B51744), is noted as a key material for synthesizing dye pigments, this application is not explicitly attributed to this compound. ottokemi.comottokemi.com
Contributions to Agrochemical Synthesis
Current information from searches does not indicate a direct role for this compound in agrochemical synthesis. The broader category of naphthalene derivatives, specifically 1-(chloromethyl)naphthalene, is mentioned as being used in the production of agrochemicals, but this application is not specified for this compound itself. solubilityofthings.comsrinnovationsindia.co.in
Intermediate in Pharmaceutical Research (e.g., Specific Drug Intermediates)
The most significant application of this compound is as an intermediate in pharmaceutical research. impurity.com0qy.com It is used to synthesize specific imidazole analogs of naphthalene that have been investigated for their biological activity. impurity.com0qy.com These resulting compounds have shown an affinity for α1-(aorta) and α2-adrenergic receptors, making them targets for further study in drug discovery and development. impurity.com0qy.com This demonstrates the compound's crucial role in creating potential therapeutic agents.
Interactive Data Table: Synthetic Applications
| Application Area | Starting Material | Resulting Compound Class | Specific Example | Source(s) |
| Substituted Imidazole Synthesis | This compound | Substituted Imidazoles | N/A | impurity.com0qy.comcymitquimica.com |
| Imidazole Analog Synthesis | This compound | Imidazole Analogs of Naphthalene | 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | impurity.com0qy.comcymitquimica.com |
| Pharmaceutical Research | This compound | Biologically Active Imidazole Analogs | Analogs with α1/α2-adrenergic activity | impurity.com0qy.com |
Future Directions and Emerging Research Avenues for Chloroethylnaphthalene Chemistry
Development of Sustainable and Green Synthetic Methodologies
The historical synthesis of chlorinated and chloromethylated naphthalenes often involved harsh reagents and generated significant waste, including complex mixtures of isomers. guidechem.com Modern chemistry is increasingly prioritizing "green" methodologies that are more environmentally benign. One promising approach involves the use of phase transfer catalysts in conjunction with Lewis acids like ferric chloride and copper chloride. This strategy can significantly lower reaction temperatures, reduce reaction times, and improve both the yield and purity of chloromethylated naphthalenes, using a concentrated hydrochloric acid solution as a chlorine source. guidechem.comgoogle.com Such methods reduce pollution and energy consumption, aligning with the principles of green chemistry. guidechem.com
Biocatalysis represents another key frontier for sustainable synthesis. The use of whole-cell biocatalysts expressing specific enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov For instance, engineered monooxygenase enzymes can oxidize naphthalene (B1677914) to specific products like 1-naphthol (B170400) under mild conditions. nih.gov The application of biphasic systems, using organic solvents like lauryl acetate, can overcome the low aqueous solubility of naphthalene and the potential toxicity of the product to the cells, thereby enhancing productivity. nih.gov Furthermore, enzymes such as vanadium-dependent haloperoxidases (VHPOs) are being explored for selective N-halogenation, a technology that could potentially be adapted for the synthesis of halogenated naphthalene derivatives. chemrxiv.org The development of solid, reusable acid catalysts, such as chitosan-sulfonic acid, for synthesizing naphthalene-based compounds also represents a significant step forward, offering high yields, short reaction times, and catalyst reusability. nih.govresearchgate.net
Exploration of Novel Catalytic Transformations for Enhanced Selectivity
The chloroethyl group in 1-(1-chloroethyl)naphthalene is a reactive handle that enables a wide array of subsequent transformations. Research is focused on developing novel catalytic systems that can control the selectivity of these reactions with high precision. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. For example, the reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles can be directed to yield either para- or ortho-acylated products with high regioselectivity, simply by controlling the steric bulk of the phosphine (B1218219) ligand on the palladium catalyst. chemicalbook.com Similarly, palladium catalysts enable the cross-coupling of 2-(chloromethyl)-2,1-borazaronaphthalenes with various boronic acid derivatives and terminal alkynes, providing access to a diverse library of functionalized azaborines from a single precursor. nih.gov
Beyond palladium, other transition metals are being employed for unique transformations. Copper-catalyzed reactions of haloalkynes with amines have been developed to efficiently prepare naphthalene-1,3-diamine derivatives in a one-pot operation under mild conditions. acs.org Nickel catalysts, in conjunction with photoredox catalysis, have been shown to facilitate the acyl C-H benzylation of aldehydes using 2-(1-chloroethyl)naphthalene (B8701341) as a substrate. bohrium.com A significant emerging area is the palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives. This strategy proceeds through an η³-benzylpalladium intermediate, allowing for the efficient transformation of the stable aromatic system into substituted carbocycles, which are valuable synthetic intermediates. acs.org
Overview of Catalytic Transformations
| Catalyst System | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Palladium / Sterically Bulky or Less Bulky Ligand | 1-(Chloromethyl)naphthalenes, (Hetero)arylacetonitriles | para- or ortho-Acylated Naphthalenes | Ligand-controlled regioselectivity. | chemicalbook.com |
| Pd(PPh₃)₄ / NaH | 1-[Chloro(phenyl)methyl]naphthalene, Diethyl malonate | Dearomatized Carbocycle | Nucleophilic dearomatization via η³-benzylpalladium intermediate. | acs.org |
| CuI | Phenylethynyl bromide, Diethylamine | Naphthalene-1,3-diamine derivative | One-pot synthesis via ynamine dimerization. | acs.org |
| Nickel / Photo-Cocatalyst (TBADT) | 2-(1-Chloroethyl)naphthalene, Butanal | Acyl C-H Benzylated Aldehyde | Synergistic effect of Ni-precatalyst and TBADT. | bohrium.com |
| Palladium / Buchwald-type ligand | 2-(Chloromethyl)-2,1-borazaronaphthalene, Potassium organotrifluoroborates | Substituted Borazaronaphthalenes | Cross-coupling to form sp³-sp² and sp³-sp bonds. | nih.gov |
Advanced Computational Modeling for Predicting Reactivity and Properties
Computational chemistry has become an indispensable tool for accelerating research in naphthalene chemistry. By using quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF), scientists can predict and analyze the molecular and electronic properties of compounds like this compound and its derivatives. samipubco.com These calculations can determine crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various thermochemical properties. samipubco.com This information provides deep insights into the molecule's reactivity, stability, and potential for electronic applications. samipubco.comijrpr.com
Computational models are also being used to predict the outcomes of chemical reactions and to understand complex phenomena. For example, DFT has been applied to elucidate the elementary steps in the atmospheric degradation of polycyclic aromatic hydrocarbons (PAHs) by radicals, predicting which transformation products are most likely to form. nih.gov Furthermore, machine learning algorithms are being trained on data from quantum chemistry calculations and experimental results to predict properties that are difficult to calculate from first principles, such as fluorescence quantum yields (Φfl). chemrxiv.org By identifying key descriptors, such as the energy barrier to a conical intersection or the magnitude of spin-orbit coupling, these semi-empirical methods can predict the photophysical properties of a whole family of naphthalene derivatives with reasonable accuracy, guiding the rational design of new molecules for applications in optoelectronics. chemrxiv.org Theoretical calculations based on the Marcus–Hush theory are also used to model charge transport properties, helping to determine the hole mobility in thin layers of naphthalene derivatives for use in organic electronics. tandfonline.com
Computational Methods in Naphthalene Chemistry
| Method | Predicted Properties | Application | Reference |
|---|---|---|---|
| DFT / Hartree-Fock (HF) | HOMO-LUMO energies, band gap, optical and thermochemical properties. | Analysis of electronic structure and molecular geometry. | samipubco.com |
| Time-Dependent DFT (TDDFT) / Machine Learning | Fluorescence quantum yield (Φfl), rates of internal conversion (IC) and intersystem crossing (ISC). | Prediction of photophysical properties for chromophore design. | chemrxiv.org |
| DFT (B3LYP/6-31G(d)) / ALIE | Reaction pathways with atmospheric radicals, thermodynamic stability of intermediates. | Predicting environmental transformation products of PAHs. | nih.gov |
| DFT / Marcus–Hush Theory | Reorganization energies, charge transfer integrals, charge mobility. | Modeling charge transport in organic semiconductor materials. | tandfonline.com |
| In Silico Docking (AutoDock, PyRx) | Binding affinity and interactions with biological targets (enzymes, receptors). | Virtual screening and design of new drug candidates. | ijpsjournal.com |
Design and Synthesis of New Functionalized Naphthalene Derivatives with Potential Applications
A primary goal of chloroethylnaphthalene chemistry is to use it as a scaffold for building new molecules with specific functions. The synthesis of novel naphthalene derivatives is a vibrant area of research, with applications spanning medicine, materials science, and agrochemicals. ijrpr.comnih.gov By condensing 1-chloromethyl naphthalene with various anilines and heteroaryls, researchers have synthesized series of derivatives and evaluated them as potential antifungal agents. researchgate.netderpharmachemica.com
In the field of oncology, naphthalene derivatives are being designed as potential anticancer agents. nih.govnih.gov For instance, novel naphthalene-chalcone hybrids have been synthesized and shown to inhibit the VEGFR-2 enzyme, a key target in cancer therapy. nih.gov Achiral analogues of potent natural anticancer agents, containing a core 2-chloroethylnaphthalene structure, have been designed to bind to specific DNA sequences and have demonstrated significant cytotoxicity against various cancer cell lines in vitro and in vivo. acs.org Other research focuses on creating naphthalene-1,4-dione analogues that can selectively target the altered glucose metabolism in cancer cells, a promising strategy for developing therapies with fewer side effects. nih.gov The versatility of the naphthalene core allows for its incorporation into a wide range of molecular architectures, from organoselenocyanates with dual anticancer and antimicrobial activity to complex heterocyclic systems, highlighting its enduring importance as a building block in medicinal chemistry. biointerfaceresearch.com
Examples of Novel Functionalized Naphthalene Derivatives
| Derivative Class | Synthetic Precursor/Strategy | Potential Application | Reference |
|---|---|---|---|
| N-(naphthalen-1-ylmethyl)anilines | Condensation of 1-chloromethyl naphthalene with substituted anilines. | Antifungal agents. | researchgate.netderpharmachemica.com |
| Naphthalene-Chalcone Hybrids | Claisen-Schmidt condensation of naphthaldehyde with substituted ketones. | Anticancer (VEGFR-2 inhibitors), antimicrobial. | nih.gov |
| seco-Amino-CBI Analogues | Multi-step synthesis creating a core 2-chloroethylnaphthalene structure. | Anticancer (DNA-binding agents). | acs.org |
| Naphthalene-1,4-dione Analogues | Reaction of 2-chloro/bromo-naphthalene-1,4-dione with various amines. | Anticancer (targeting cancer metabolism). | nih.gov |
| Naphthalene-based Organoselenocyanates | Incorporation of a selenocyanate (B1200272) group onto a naphthalene scaffold. | Anticancer, antimicrobial. | biointerfaceresearch.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-(1-Chloroethyl)naphthalene, and how can reaction efficiency be optimized?
- Methodological Approach : Use Friedel-Crafts alkylation with naphthalene and 1-chloroethyl chloride, employing Lewis acid catalysts (e.g., AlCl₃). Optimize temperature (0–5°C) to minimize polysubstitution and control stoichiometry (1:1.2 molar ratio of substrate to catalyst). Purify via fractional distillation (80–85°C at 15 mmHg) to isolate isomers .
- Key Parameters : Monitor reaction progress using GC-MS (e.g., DB-5 column, 60°C to 280°C ramp) to detect byproducts .
Q. What analytical techniques are suitable for characterizing this compound?
- Characterization Workflow :
- Structural Confirmation : ¹H/¹³C NMR (CDCl₃, 400 MHz) to identify aromatic protons (δ 7.2–8.5 ppm) and chloroethyl groups (δ 1.8–2.2 ppm) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection .
- Mass Analysis : High-resolution MS to confirm molecular ion [M⁺] at m/z 190.04 .
Q. How should researchers design toxicity screening for this compound?
- In Vitro Models : Human bronchial epithelial cells (BEAS-2B) for respiratory toxicity.
- Endpoints : Assess hepatic (ALT/AST levels), renal (creatinine clearance), and hematological effects (CBC) in rodent models .
Advanced Research Questions
Q. How can mechanistic studies resolve stereochemical outcomes in electrophilic substitution reactions?
- Advanced Techniques :
- Isotopic Labeling : Introduce deuterium at the β-position of the chloroethyl group; analyze via ²H NMR to track stereochemical retention .
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to map transition states and predict regioselectivity .
Q. What strategies address contradictions in toxicokinetic data across studies?
- Confidence Grading : Classify studies as high/moderate/low confidence based on randomization, blinding, and outcome reporting .
- Meta-Analysis : Pool data from controlled exposure studies (e.g., inhalation LC₅₀ values) using fixed-effects models, adjusting for species-specific metabolic differences .
Q. How does environmental fate modeling predict biodegradation pathways?
- Methodology :
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25°C via LC-MS to detect naphthalene derivatives .
- QSAR Modeling : Use EPI Suite to estimate half-lives in soil/water based on log Kow (predicted ~3.5) .
Q. What in silico tools predict metabolic activation pathways?
- Approach :
- CYP450 Screening : Use liver microsomes (human/rat) with NADPH cofactors; identify metabolites via UPLC-QTOF .
- Software Prediction : SwissADME or ADMET Predictor™ to simulate Phase I/II metabolism (e.g., epoxidation, glutathione conjugation) .
Data Reliability & Reproducibility
Q. How should researchers validate conflicting cytotoxicity data?
- Validation Framework :
- Replicate Conditions : Standardize cell lines (e.g., HepG2 for hepatic toxicity) and exposure durations (24–72 hr) .
- Interlaboratory Studies : Compare IC₅₀ values using harmonized protocols (e.g., MTT assay, 10% FBS RPMI media) .
Q. What criteria prioritize studies for mechanistic toxicology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
